

# Isocarlinoside chemical formula and exact molecular weight.

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# Isocarlinoside: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the flavone C-glycoside **Isocarlinoside**, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines its chemical properties, established experimental protocols for its isolation and characterization, and discusses its potential biological activities.

#### **Core Chemical Data**

**Isocarlinoside**, a luteolin-derived C-glycoside, possesses the following chemical characteristics:



Property	Value	Citation(s)
Chemical Formula	C26H28O15	[1][2]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8- [(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]-6- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H-chromen-4-one	[1]
Average Molecular Weight	580.4915 g/mol	[1]
Monoisotopic Molecular Weight	580.142820226 g/mol	[1][2]
CAS Number	83151-90-0	[1]

# Experimental Protocols Isolation and Purification of Isocarlinoside from Viola yedoensis

The following protocol is based on the successful isolation of **Isocarlinoside** from the dried whole plant of Viola yedoensis.[1][2][3][4][5]

#### 1. Extraction:

• The dried, powdered plant material is subjected to sequential solvent extraction. A common starting point is extraction with methanol.

#### 2. Fractionation:

The crude methanolic extract is then fractionated using column chromatography. The choice
of stationary and mobile phases will depend on the complexity of the extract. A typical
approach involves a silica gel column with a gradient elution system of increasing polarity, for
example, using mixtures of chloroform and methanol.

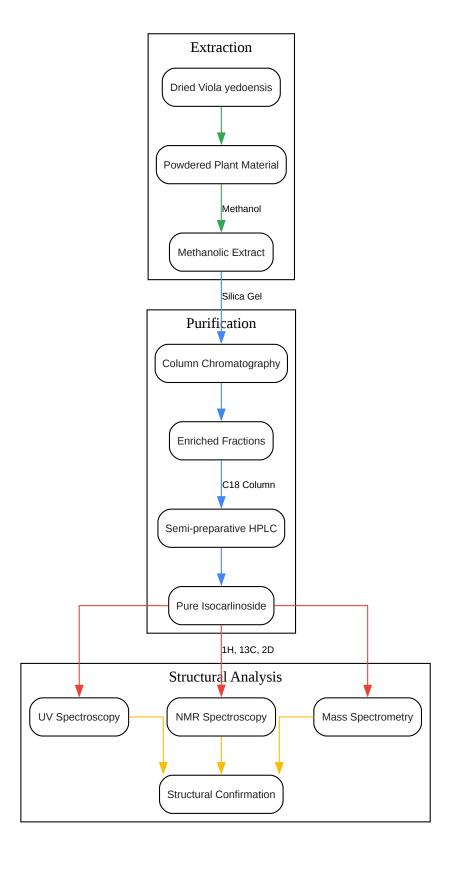
### Foundational & Exploratory





- 3. Semi-preparative High-Performance Liquid Chromatography (HPLC):
- Fractions enriched with Isocarlinoside are further purified using semi-preparative HPLC. A
  C18 column is commonly employed with a mobile phase consisting of a gradient of methanol
  and water.
- 4. Structural Elucidation:
- The purified compound is identified and its structure confirmed using a combination of spectroscopic methods:
  - UV Spectroscopy: To determine the characteristic absorbance maxima of the flavone chromophore.
  - Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR experiments (DQF-COSY, HSQC, HMBC) are essential for elucidating the complete chemical structure, including the stereochemistry of the glycosidic linkages.
  - Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.





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Fig. 1: Workflow for the isolation and identification of Isocarlinoside.



## **Bioassay for Antifeedant Activity**

**Isocarlinoside** has demonstrated antifeedant properties against the brown planthopper (Nilaparvata lugens), a significant pest of rice crops. A generalized protocol to assess this activity is as follows:

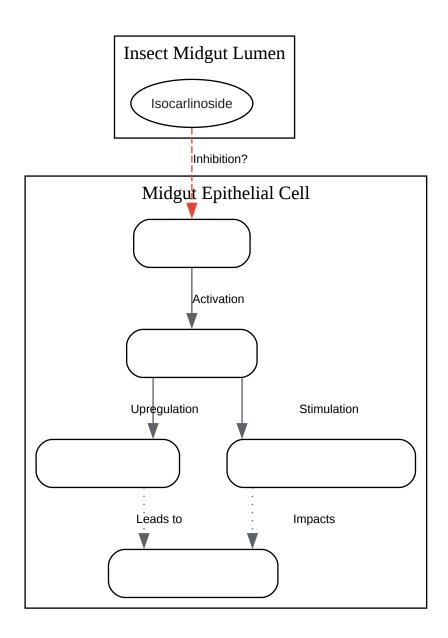
- 1. Preparation of Test Solutions:
- Isocarlinoside is dissolved in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution.
- Serial dilutions are prepared to obtain a range of test concentrations.
- 2. Application to Plant Material:
- Rice seedlings are treated with the test solutions. This can be achieved by spraying the seedlings or by allowing the roots to absorb the solution. A control group is treated with the solvent alone.
- 3. Insect Bioassay:
- A specific number of Nilaparvata lugens are introduced to the treated and control rice seedlings.
- The insects' feeding behavior, mortality, and fecundity are observed and recorded over a defined period (e.g., 24, 48, and 72 hours).
- 4. Data Analysis:
- The antifeedant effect can be quantified by measuring the area of the plant consumed or by using an electrical penetration graph (EPG) to monitor the insect's stylet probing behavior.
- Mortality rates and changes in reproductive output are statistically analyzed to determine the dose-dependent effects of Isocarlinoside.

## **Potential Signaling Pathway Involvement**



While the precise molecular mechanism of **Isocarlinoside**'s antifeedant activity has not been fully elucidated, it is hypothesized to interfere with key signaling pathways in the insect gut that regulate feeding and metabolism. One plausible target is the insulin signaling pathway, which is a conserved regulator of nutrient sensing and energy homeostasis in insects.

Disruption of the insulin signaling pathway can lead to altered feeding behavior and reduced nutrient uptake. It is proposed that **Isocarlinoside** may act as an antagonist or modulator of components within this pathway in the insect midgut, leading to a cessation of feeding.



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Fig. 2: Hypothetical signaling pathway for Isocarlinoside's antifeedant effect.

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